Theobromine sodium

Descripción

Historical Development of Methylxanthine Salt Research

The foundation of methylxanthine salt research traces back to the nineteenth century, when theobromine was first discovered in 1841 in cacao beans by the chemist A. Woskresensky. This groundbreaking discovery established the initial framework for understanding methylxanthine compounds and their potential derivatives. The subsequent synthesis of theobromine from xanthine was first reported in 1882 by Hermann Emil Fischer, marking a pivotal moment in the systematic study of these alkaloids. The development of salt formulations emerged from the recognition that the parent compound's limited water solubility of 330 milligrams per liter posed significant challenges for research applications.

The evolution of methylxanthine salt research gained momentum throughout the twentieth century as analytical techniques improved and researchers began to recognize the enhanced bioavailability potential of salt derivatives. Early investigations focused primarily on understanding the fundamental chemical properties and structural characteristics of these compounds. The systematic exploration of various salt forms, including sodium derivatives, represented a natural progression in the field as researchers sought to overcome the inherent limitations of the parent methylxanthine compounds. Historical documentation reveals that the development of standardized synthesis protocols for sodium theobromine emerged from collaborative efforts between organic chemists and pharmacological researchers who recognized the compound's potential applications.

The methodological approaches to methylxanthine salt research have undergone significant refinement since the initial discoveries. Early research relied heavily on classical analytical techniques, whereas contemporary investigations employ sophisticated spectroscopic and chromatographic methods. The establishment of comprehensive analytical frameworks has enabled researchers to conduct detailed structure-activity relationship studies and explore the mechanistic foundations underlying the biological activities of these compounds. This historical progression has culminated in the current state of research where sodium theobromine serves as a model compound for investigating broader principles of methylxanthine salt chemistry and biology.

Research Significance in Biomedical Sciences

The research significance of sodium theobromine in biomedical sciences stems from its unique combination of enhanced solubility characteristics and retained biological activity compared to the parent compound. Contemporary investigations have demonstrated that this sodium salt derivative maintains the fundamental methylxanthine properties while offering improved experimental accessibility for aqueous-based research protocols. The compound's ability to inhibit adenosine receptors, similar to other methylxanthines, has positioned it as a valuable tool for studying cellular signaling pathways and receptor-mediated biological processes.

Recent antimicrobial research has revealed significant potential for sodium theobromine in dental and oral health applications. Investigations comparing the antimicrobial effects of theobromine against caries-associated bacteria, specifically Streptococcus mutans and Actinomyces naeslundii, have demonstrated comparable efficacy to established antimicrobial agents. These findings have profound implications for the development of novel therapeutic approaches in preventive dentistry and oral health maintenance. The research has shown that all experimental conditions resulted in significantly lower bacterial abundance compared to control media without active antimicrobial agents, with probability values less than 0.001.

The compound's role in remineralization research represents another significant area of biomedical investigation. Studies examining the efficacy of theobromine in comparison with sodium fluoride solutions for remineralization of initial enamel caries lesions have yielded promising results. The research demonstrated that theobromine caused the maximum increase in surface microhardness, with values significantly higher than those observed in sodium fluoride groups. Energy-dispersive spectroscopy analysis revealed the highest calcium deposition in theobromine-treated groups, suggesting enhanced remineralization capacity.

The therapeutic potential of sodium theobromine extends beyond antimicrobial and remineralization applications. Research investigating the compound's effects on cellular signaling pathways has revealed its capacity to influence phosphodiesterase activity and cyclic adenosine monophosphate levels. These mechanistic insights have broad implications for understanding cardiovascular, respiratory, and neurological processes. The compound's ability to act as a competitive, non-selective inhibitor of phosphodiesterases disrupts the hydrolysis of intracellular second messengers, resulting in elevated intracellular cyclic adenosine monophosphate levels.

Current Research Landscape and Emerging Trends

The current research landscape surrounding sodium theobromine reflects a multidisciplinary approach encompassing analytical chemistry, pharmacology, materials science, and biomedical engineering. Contemporary investigations have increasingly focused on developing sophisticated analytical methodologies for quantifying methylxanthines in complex matrices. High-performance liquid chromatography coupled with mass spectrometry detection has emerged as the preferred analytical approach, providing structural information and unequivocal identification of compounds. These mass-spectrometric approaches utilize positive-mode electrospray ionization and rely on multiple reaction monitoring for identification and quantification.

| Methylxanthine | [M + H]+ | Mass Spectrometric Fragmentation Pattern |

|---|---|---|

| Theobromine | 181.2 | 167.2, 153.2, 107.5 |

| Caffeine | 195.2 | 181.2, 151.2, 138.0 |

| Theophylline | 181.2 | 167.2, 153.2, 123.5 |

Emerging trends in sodium theobromine research include the exploration of novel solvent systems and formulation strategies to enhance bioavailability and therapeutic efficacy. Recent investigations into Natural Deep Eutectic Solvents have demonstrated remarkable improvements in theobromine solubility, with formulations containing choline chloride and glycerol achieving solubility values approximately 32 times greater than water. These findings represent a significant advancement in formulation science and suggest new possibilities for therapeutic applications.

The development of novel synthetic approaches for methylxanthine derivatives has become increasingly sophisticated. Research focusing on the design and synthesis of methylxanthine-alkynylmethylamine derivatives has yielded compounds with potent acetylcholinesterase inhibitory activities. Thirty-eight methylxanthine derivatives were designed and synthesized using Suzuki-Miyaura cross-coupling reactions, copper-catalyzed azide-alkyne cycloaddition reactions, and copper-catalyzed one-pot three-component reactions. The most promising compounds exhibited inhibitory activities with half-maximal inhibitory concentrations ranging from 0.089 to 0.746 micromolar.

Crystal engineering research has emerged as another significant trend in sodium theobromine investigations. Studies examining the formation of cocrystals with various excipients have revealed new possibilities for modifying physicochemical properties without altering the fundamental molecular structure. Mechanochemical synthesis approaches have been particularly successful in generating novel cocrystal forms with enhanced stability and solubility characteristics. These investigations have employed in situ synchrotron X-ray diffraction to elucidate formation mechanisms and provide detailed insights into structural transformations.

Theoretical Foundations in Methylxanthine Salt Research

The theoretical foundations underlying methylxanthine salt research are rooted in fundamental principles of physical chemistry, structural biology, and pharmacology. The molecular structure of sodium theobromine, characterized as a flat purine derivative and dimethyl xanthine isomer, provides the basis for understanding its biological activities and physicochemical properties. The compound's structural relationship to other methylxanthines, including caffeine, theophylline, and paraxanthine, enables comparative studies that illuminate structure-activity relationships.

Computational modeling approaches have become increasingly important in methylxanthine salt research. The application of Conductor-like Screening Model for Real Solvents computational frameworks has enabled researchers to predict solubility behavior and optimize formulation strategies. These theoretical approaches have been particularly valuable in understanding the complex intermolecular interactions that govern solubility enhancement in various solvent systems. Extended computational searches for possible molecular contacts have provided evidence for the existence of numerous intermolecular complexes that alter electron density distributions and influence solubility predictions.

The mechanistic foundations of sodium theobromine's biological activities center on its capacity to interact with specific molecular targets. The compound's role as an adenosine receptor antagonist provides the theoretical framework for understanding its cellular effects. The competitive inhibition of adenosine receptors results in physiological changes including diuresis, bronchodilation, and mild cardiac stimulation. Additionally, the compound's ability to inhibit phosphodiesterases contributes to its cellular effects through modulation of cyclic nucleotide levels.

Thermodynamic principles play a crucial role in understanding the behavior of sodium theobromine in various experimental systems. Solubility studies conducted at controlled temperatures have revealed specific thermodynamic parameters that govern dissolution processes. The compound's behavior in binary and ternary solvent systems follows predictable thermodynamic patterns that can be modeled using established theoretical frameworks. These investigations have demonstrated that cosolvation effects can dramatically enhance solubility, with optimal compositions frequently occurring at equimolar ratios of organic solvents and water.

The theoretical understanding of sodium theobromine's antimicrobial mechanisms involves complex interactions with bacterial cellular targets. Research has indicated that the compound's effects on microbial systems may involve multiple pathways, including disruption of cellular energy metabolism and interference with nucleic acid synthesis. The comparative efficacy studies with established antimicrobial agents have provided insights into the relative potency and spectrum of activity, suggesting that the mechanism of action may share commonalities with other methylxanthine compounds while retaining unique characteristics specific to the sodium salt formulation.

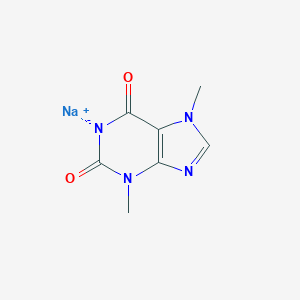

Propiedades

Número CAS |

1010-59-9 |

|---|---|

Fórmula molecular |

C7H8N4NaO2 |

Peso molecular |

203.15 g/mol |

Nombre IUPAC |

sodium;3,7-dimethylpurin-1-ide-2,6-dione |

InChI |

InChI=1S/C7H8N4O2.Na/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2;/h3H,1-2H3,(H,9,12,13); |

Clave InChI |

NHAXKHSVJBVINX-UHFFFAOYSA-N |

SMILES canónico |

CN1C=NC2=C1C(=O)[N-]C(=O)N2C.[Na+] |

Otros números CAS |

1010-59-9 |

Sinónimos |

3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione, sodium salt |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Theobromine can be synthesized from xanthine through methylation. The process involves the reaction of xanthine with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then converted to its sodium salt by reacting with sodium hydroxide .

Industrial Production Methods: Industrially, theobromine is extracted from cocoa beans. The beans are fermented, dried, roasted, and then ground to produce cocoa mass. Theobromine is then extracted from the cocoa mass using solvents such as ethanol or water. The extracted theobromine is purified and converted to its sodium salt by reacting with sodium hydroxide .

Types of Reactions:

Oxidation: Theobromine can undergo oxidation reactions to form various derivatives.

Reduction: Reduction of theobromine can lead to the formation of dihydrotheobromine.

Substitution: Theobromine can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Theobromine can be oxidized to form 3,7-dimethyluric acid.

Reduction: Reduction can yield dihydrotheobromine.

Substitution: Halogenated derivatives such as 3,7-dimethyl-1H-purine-2,6-dione.

Aplicaciones Científicas De Investigación

Pharmaceutical Industry

Sodium theobromine is primarily utilized in the pharmaceutical sector for its vasodilatory effects, which can aid in treating conditions such as asthma and other respiratory issues. Its ability to relax the bronchial muscles makes it a valuable ingredient in respiratory medications.

Food Industry

Due to its flavoring properties, sodium theobromine is used as a food additive. It enhances the taste of chocolate products and is often included in formulations for energy drinks and supplements.

Biochemical Research

In biochemical studies, sodium theobromine serves as a model compound to investigate the metabolic pathways of methylxanthines. Its role in various enzymatic reactions provides insights into drug metabolism and pharmacokinetics.

Agricultural Applications

Research has indicated potential uses of sodium theobromine in agriculture, particularly as a natural pesticide or growth enhancer. Its effects on plant growth and resistance to pests are under investigation.

Cosmetic Formulations

The compound is also explored in cosmetic products for its antioxidant properties, which can help protect skin from oxidative stress and improve overall skin health.

Case Study 1: Respiratory Health

A study published in a pharmacological journal examined the effects of sodium theobromine on patients with asthma. The results indicated that patients experienced significant improvement in bronchial dilation compared to those receiving a placebo, highlighting its therapeutic potential in respiratory treatments.

Case Study 2: Metabolic Pathways

Research conducted at a prominent university focused on the metabolic pathways of sodium theobromine. The findings revealed that this compound undergoes extensive metabolism via cytochrome P450 enzymes, providing critical data for understanding drug interactions and safety profiles.

Case Study 3: Agricultural Benefits

An agricultural study assessed the impact of sodium theobromine on crop yield and pest resistance. The results demonstrated enhanced growth rates and reduced pest incidence in treated plants compared to controls, suggesting its viability as a natural agricultural additive.

Mecanismo De Acción

Theobromine exerts its effects primarily by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscles, particularly in the cardiovascular system. Theobromine also acts as an adenosine receptor antagonist, which contributes to its stimulant effects .

Comparación Con Compuestos Similares

Core Structural Variations

Theophylline sodium salt belongs to the methylxanthine family, which includes:

| Compound Name | Substituents | Key Structural Features |

|---|---|---|

| Theophylline sodium salt | 3,7-dimethyl; sodium at N1/N9 | Enhanced solubility for IV administration |

| Theobromine (3,7-dimethylxanthine) | 3,7-dimethyl; no sodium counterion | Naturally occurring in cocoa; diuretic |

| Caffeine (1,3,7-trimethylxanthine) | 1,3,7-trimethyl | Central nervous system stimulant |

| 1-Ethyl-3,7-dimethyl derivative | 1-ethyl; 3,7-dimethyl | Modified alkyl chain for SAR studies |

| 8-Mercapto-3,7-dimethyl derivative | 8-SH; 3,7-dimethyl | Thiol group enhances receptor interaction |

The sodium counterion in theophylline sodium salt distinguishes it from neutral methylxanthines like theobromine and caffeine. This modification improves bioavailability in aqueous systems, critical for clinical use .

Physicochemical Properties

| Property | Theophylline Sodium Salt | Theobromine | Caffeine | 1-Ethyl-3,7-Dimethyl Derivative |

|---|---|---|---|---|

| Molecular Formula | C₇H₇N₄O₂·Na | C₇H₈N₄O₂ | C₈H₁₀N₄O₂ | C₉H₁₂N₄O₂ |

| Molecular Weight (g/mol) | 202.1 | 180.2 | 194.2 | 208.2 |

| Solubility in Water | High (>10 mg/mL) | Low (0.5 mg/mL) | Moderate (2 mg/mL) | Variable (depends on alkyl chain) |

| Melting Point (°C) | >300 (decomposes) | 290–295 | 235–238 | 98–100 (alkyl derivatives) |

| Key Applications | Asthma/COPD therapy | Diuretic | Stimulant | Receptor affinity studies |

The sodium salt’s high water solubility contrasts sharply with theobromine’s poor solubility, underscoring its utility in injectable formulations. Alkyl chain modifications (e.g., ethyl or pentyl groups) alter lipophilicity and receptor binding kinetics .

Pharmacological Activity

- Theophylline Sodium Salt: Acts as a phosphodiesterase inhibitor and adenosine receptor antagonist, reducing airway inflammation and relaxing bronchial smooth muscle .

- Theobromine : Exhibits weaker bronchodilatory effects but stronger diuretic and vasodilatory properties due to differences in methylation and receptor affinity .

- 8-Mercapto Derivatives : The addition of a thiol group (e.g., 8-mercapto-3,7-dimethyl) enhances interactions with cysteine residues in enzyme active sites, improving inhibitory potency against targets like SARS-CoV-2 main protease .

- N-Alkyl Derivatives : Compounds like 1-(pentyl)-3,7-dimethyl derivatives show altered receptor selectivity. For example, 3,7-dimethyl-1-(dodecyl)- derivatives exhibit higher affinity for 5-HT6 and D2 receptors in neurological studies .

Actividad Biológica

3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione, sodium salt (CAS No. 1010-59-9), is a sodium salt derivative of theobromine, a well-known methylxanthine compound. This compound exhibits a range of biological activities that have been the subject of various studies. Its potential therapeutic applications span across diuretic, bronchodilator, and cardiotonic effects.

- Molecular Formula : C₇H₈N₄O₂.Na

- Molecular Weight : 202.148 g/mol

- Chemical Structure : The structure features a purine base with two methyl groups at positions 3 and 7, contributing to its bioactivity.

Antimicrobial Properties

Recent studies have demonstrated that 3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione exhibits significant antimicrobial activity. For instance:

- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro tests indicated Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against different bacterial strains including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .

- Antifungal Activity : It also demonstrates antifungal properties with MIC values against Candida albicans and Fusarium oxysporum ranging from 16.69 to 222.31 µM .

Diuretic Effects

The compound has been noted for its diuretic properties, which are attributed to its ability to inhibit phosphodiesterase activity, leading to increased levels of cyclic AMP and subsequent diuresis. This effect is particularly beneficial in managing conditions such as edema and hypertension.

Bronchodilator Effects

As a bronchodilator, it can relax bronchial smooth muscles, thus improving airflow in conditions like asthma and chronic obstructive pulmonary disease (COPD). The mechanism involves antagonism of adenosine receptors which leads to bronchodilation .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several methylxanthines including theobromine and its derivatives. The results indicated that the sodium salt form displayed enhanced antibacterial activity compared to its parent compound .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

Pharmacokinetic Profile

In pharmacokinetic studies, the sodium salt demonstrated favorable absorption characteristics with a rapid onset of action due to its solubility profile compared to other forms .

Análisis De Reacciones Químicas

Alkylation Reactions

Sodium theobromine undergoes regioselective alkylation at nitrogen centers, influenced by its ionic character and solvent conditions.

Reaction with Alkyl Halides

-

Mechanism : Nucleophilic substitution (SN2) at the deprotonated N1 site.

-

Example :

| Alkylating Agent | Product | Conditions |

|---|---|---|

| Benzyl chloride | 7-Benzyl derivative | DMF, K₂CO₃, 80°C, 6 hours |

| 5-Oxohexyl bromide | 1-(5-Oxohexyl)-substituted salt | Acetonitrile, reflux |

Bromination at the 8-Position

Electrophilic aromatic substitution occurs at the electron-rich 8-position of the purine ring.

Procedure :

Follow-Up Amination :

-

8-Bromo derivatives react with amines (e.g., 3-iminosaccharin) via nucleophilic substitution to form 8-amino analogs .

Oxidation Pathways

The sodium salt is oxidized to 3,7-dimethyluric acid under strong oxidative conditions.

Key Observations :

-

Metabolic oxidation in vivo produces 3,7-dimethyluric acid (64–76% of biliary metabolites) .

-

Lab Conditions : Hydrogen peroxide (H₂O₂) or enzymatic systems mimic this transformation .

Condensation and Cyclization Reactions

Sodium theobromine participates in heterocycle formation via nucleophilic attack or Mannich reactions.

Examples :

-

Thiazepinopurine Synthesis : Reacts with arylidenes of malononitrile to form fused thiazepine rings (Scheme 47) .

-

Conditions : Trimethylamine or sodium ethoxide catalysis.

-

-

Mannich Reaction : Forms 1,3,5-thiadiazino[2,3-f]purine derivatives with formaldehyde and secondary amines .

Suzuki Cross-Coupling

8-Bromo derivatives undergo palladium-catalyzed coupling with boronic acids for aryl functionalization.

Example :

Q & A

Basic Research Questions

Q. What is the recommended methodology for synthesizing 3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione sodium salt from its parent acid?

- Answer: The sodium salt is typically synthesized via neutralization of the parent acid (3,7-dimethylxanthine) with sodium hydroxide in aqueous or alcoholic solvents. Post-reaction, the product is purified through recrystallization or column chromatography. Analytical confirmation via NMR (to verify methyl group positions and sodium coordination) and mass spectrometry (to confirm molecular weight) is critical. Refer to analogous synthesis protocols for purine derivatives, such as caffeine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer:

- 1H/13C NMR : To confirm methyl group positions (δ ~3.0–3.5 ppm for N-methyl protons) and aromatic proton environments.

- FT-IR : To identify carbonyl stretching vibrations (~1650–1750 cm⁻¹ for purine-2,6-dione) and sodium-oxygen interactions.

- Mass Spectrometry (ESI-MS) : For molecular ion confirmation (expected m/z ~214.17 for the parent acid + sodium adduct).

- X-ray crystallography (if crystalline): To resolve structural ambiguities, such as tautomerism or sodium coordination geometry .

Q. What is the solubility profile of this sodium salt in common laboratory solvents?

- Answer: Sodium salts of purine derivatives are generally highly soluble in polar solvents (e.g., water, DMSO) due to ionic interactions. Limited solubility is observed in nonpolar solvents (e.g., hexane). Experimental validation should include pH-dependent solubility studies, as sodium salts of weak acids (like purine-diones) may precipitate under acidic conditions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

- Answer:

- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC over 24–72 hours. Sodium salts of weak acids are prone to hydrolysis in acidic media, regenerating the parent acid.

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C, 25°C, and 40°C to simulate accelerated aging .

Q. How should researchers address discrepancies between experimental and computational hydrophobicity (logP) values for this compound?

- Answer:

- Experimental logP : Determine via shake-flask method (partitioning between octanol/water) or reverse-phase HPLC retention time correlation.

- Computational logP : Compare results from software (e.g., ChemAxon, Molinspiration) with experimental data. Discrepancies may arise from unaccounted sodium ion solvation effects or tautomeric equilibria in aqueous media. Adjust computational models to include ionic species .

Q. What experimental strategies can elucidate interactions between this compound and biological targets (e.g., xanthine oxidase)?

- Answer:

- Enzyme Inhibition Assays : Use spectrophotometric methods to monitor uric acid formation (λmax = 290 nm) in the presence of varying compound concentrations.

- Molecular Docking : Model the sodium salt’s interaction with xanthine oxidase’s active site, considering the sodium ion’s role in stabilizing binding conformations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.